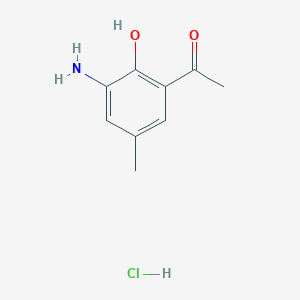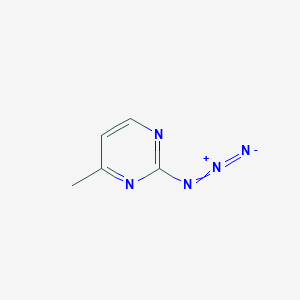
1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-methoxyphenethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-methoxyphenethyl)urea, also known as Compound A, is a small molecule that has been shown to have potential therapeutic applications in various diseases. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action and physiological effects.
作用機序
The mechanism of action of 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-methoxyphenethyl)urea A is not fully understood, but studies have shown that it exerts its effects by modulating various signaling pathways. 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-methoxyphenethyl)urea A has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy homeostasis. Activation of the AMPK pathway by 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-methoxyphenethyl)urea A leads to the inhibition of the mammalian target of rapamycin (mTOR) pathway, which is involved in the regulation of cell growth and proliferation. In addition, 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-methoxyphenethyl)urea A has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-methoxyphenethyl)urea A has been shown to have various biochemical and physiological effects. Studies have demonstrated that 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-methoxyphenethyl)urea A inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-methoxyphenethyl)urea A has been shown to reduce the production of inflammatory mediators such as TNF-α and IL-6, thereby reducing inflammation. Moreover, 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-methoxyphenethyl)urea A has been shown to reduce oxidative stress and inflammation in the brain, thereby exerting neuroprotective effects.
実験室実験の利点と制限
One of the advantages of using 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-methoxyphenethyl)urea A in lab experiments is its potential therapeutic applications in various diseases. Moreover, 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-methoxyphenethyl)urea A has been shown to have low toxicity and good bioavailability, making it a promising candidate for drug development. However, one of the limitations of using 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-methoxyphenethyl)urea A in lab experiments is its limited solubility in aqueous solutions, which can affect its pharmacokinetics and pharmacodynamics.
将来の方向性
There are several future directions for the research on 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-methoxyphenethyl)urea A. One of the future directions is to study its potential therapeutic applications in other diseases such as diabetes, cardiovascular diseases, and autoimmune diseases. Moreover, further studies are needed to elucidate the mechanism of action of 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-methoxyphenethyl)urea A and to identify its molecular targets. In addition, studies are needed to optimize the synthesis method of 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-methoxyphenethyl)urea A to improve its solubility and bioavailability. Furthermore, studies are needed to evaluate the safety and efficacy of 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-methoxyphenethyl)urea A in animal models and clinical trials.
合成法
The synthesis of 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-methoxyphenethyl)urea A has been reported by various research groups using different methods. One of the methods involves the reaction of 4-methoxyphenethylamine with 5-(2-bromoacetyl)-1,3-thiazolidine-2,4-dione in the presence of triethylamine to obtain the intermediate compound. This intermediate is then reacted with 2-methyl-5-nitrophenyl isocyanate to obtain 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-methoxyphenethyl)urea A. Another method involves the reaction of 4-methoxyphenethylamine with 5-(2-chloroacetyl)-1,3-thiazolidine-2,4-dione in the presence of triethylamine to obtain the intermediate compound, which is then reacted with 2-methyl-5-nitrophenyl isocyanate to obtain 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-methoxyphenethyl)urea A.
科学的研究の応用
1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-methoxyphenethyl)urea A has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Studies have shown that 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-methoxyphenethyl)urea A has anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In addition, 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-methoxyphenethyl)urea A has been shown to have anti-inflammatory activity by inhibiting the production of inflammatory mediators such as TNF-α and IL-6. Moreover, studies have also demonstrated that 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-methoxyphenethyl)urea A has neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
1-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-15-4-7-17(23-12-3-13-28(23,25)26)14-19(15)22-20(24)21-11-10-16-5-8-18(27-2)9-6-16/h4-9,14H,3,10-13H2,1-2H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKBBIXUYZHQHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)NCCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-methoxyphenethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

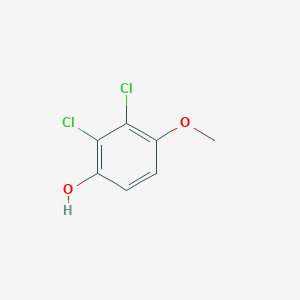
![tert-Butyl [4-(4-chlorophenyl)piperidin-4-yl]methylcarbamate](/img/structure/B2903377.png)
![2-({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-1H-benzimidazole](/img/structure/B2903378.png)

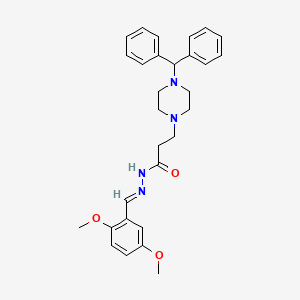
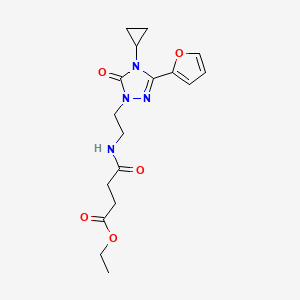
![N-(cyanomethyl)-N-cyclopropyl-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxamide](/img/structure/B2903384.png)
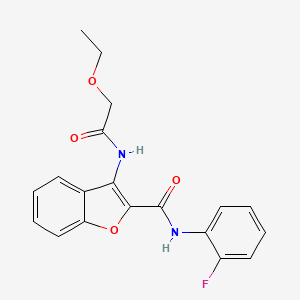
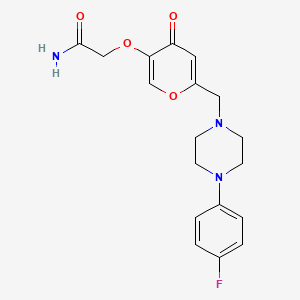

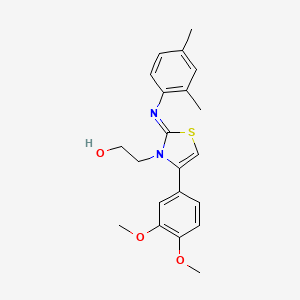
![5-((4-Ethoxy-3-methoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2903393.png)
